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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 1-diazo-2-butanone (also

known as 1-diazobutan-2-one), a reactive chemical intermediate of interest in organic synthesis

and potential pharmaceutical applications. This document outlines the key structural features of

the molecule, supported by a compilation of spectroscopic data and detailed experimental

protocols for its synthesis and characterization. The guide is intended to serve as a valuable

resource for researchers and professionals engaged in synthetic chemistry and drug

development by providing a foundational understanding of this diazo compound.

Introduction
1-Diazo-2-butanone is an α-diazoketone, a class of compounds known for their versatile

reactivity. The presence of the diazo and carbonyl functional groups in conjugation gives rise to

a unique electronic structure, making it a valuable precursor for various chemical

transformations. Understanding the precise structural and electronic properties of 1-diazo-2-
butanone is crucial for predicting its reactivity and for the rational design of synthetic pathways.

This guide presents a detailed analysis based on established spectroscopic techniques and

provides practical experimental procedures.
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The fundamental properties of 1-diazo-2-butanone are summarized in the table below.

Property Value

IUPAC Name 1-diazobutan-2-one

Molecular Formula C₄H₆N₂O

Molecular Weight 98.10 g/mol

CAS Number 6831-84-1

The structure of 1-diazo-2-butanone is characterized by a four-carbon chain with a ketone

functional group at the second carbon and a diazo group at the first carbon. The electronic

nature of the diazocarbonyl moiety is best described by a series of resonance structures that

illustrate the delocalization of electrons across the functional group. This electron delocalization

results in a high rotational barrier (55–65 kJ/mol) around the C1-C2 bond, leading to the

existence of s-cis and s-trans conformers.[1]

Spectroscopic Data for Structural Elucidation
The structural analysis of 1-diazo-2-butanone relies on a combination of spectroscopic

methods. While a complete experimental dataset for 1-diazo-2-butanone is not readily

available in the public domain, this section provides predicted data based on the analysis of

analogous compounds and the parent ketone, 2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 1-diazo-2-butanone is expected to show three distinct signals

corresponding to the different proton environments.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

-CH₃ (C4) ~1.0 Triplet ~7.5

-CH₂- (C3) ~2.3 Quartet ~7.5

-CHN₂ (C1) ~5.5 Singlet -

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (C4) ~8

-CH₂- (C3) ~36

CHN₂ (C1) ~50-60

C=O (C2) ~190-200

Note: Predicted values are based on typical chemical shifts for α-diazoketones and 2-

butanone.[2][3][4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for 1-diazo-2-butanone are predicted as follows:

Functional Group Characteristic Absorption (cm⁻¹)

N≡N stretch (diazo) ~2100 (strong)

C=O stretch (ketone) ~1640 (strong)

C-H stretch (alkane) 2850-3000
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The strong absorption around 2100 cm⁻¹ is characteristic of the diazo group, while the carbonyl

stretch is expected to be at a lower wavenumber compared to a simple ketone due to

conjugation with the diazo group.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-diazo-2-butanone, the molecular ion peak ([M]⁺) would be observed at an

m/z of 98. A common fragmentation pathway for α-diazoketones is the loss of nitrogen gas

(N₂), which would result in a significant peak at m/z 70. Further fragmentation of the resulting

carbene would lead to other characteristic peaks.

m/z Proposed Fragment

98 [C₄H₆N₂O]⁺ (Molecular Ion)

70 [C₄H₆O]⁺

43 [CH₃CH₂CO]⁺

29 [CH₃CH₂]⁺

Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis and purification of α-

diazo ketones, which can be adapted for the preparation of 1-diazo-2-butanone.

Synthesis of 1-Diazo-2-butanone
A common method for the synthesis of α-diazo ketones is the reaction of a carboxylic acid

chloride with diazomethane.

Workflow for the Synthesis of 1-Diazo-2-butanone:
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Preparation of Butanoyl Chloride

Diazotization Reaction Purification

Butanoic Acid
Butanoyl ChlorideReaction

Thionyl Chloride

Reaction Vessel
(0°C, under N2)Diazomethane in Ether Crude 1-Diazo-2-butanone Silica Gel Column

Chromatography Pure 1-Diazo-2-butanone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-diazo-2-butanone.

Materials:

Butanoyl chloride

Diazomethane in diethyl ether (handle with extreme caution)

Anhydrous diethyl ether

Nitrogen gas

Ice bath

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a

nitrogen inlet, and a magnetic stirrer, dissolve butanoyl chloride in anhydrous diethyl ether.

Cool the flask to 0°C in an ice bath.
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Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of

butanoyl chloride via the dropping funnel. The addition should be done under a nitrogen

atmosphere.

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2

hours.

Carefully quench any excess diazomethane by the slow addition of acetic acid until the

yellow color of diazomethane disappears and gas evolution ceases.

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure at a low temperature to obtain the crude 1-diazo-2-butanone.

Purification: The crude product can be purified by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent.

Caution: Diazomethane is toxic and explosive. All manipulations should be carried out in a well-

ventilated fume hood behind a blast shield. Use of non-etched glassware is essential.

Spectroscopic Characterization Protocol
Workflow for Structural Characterization:

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Pure 1-Diazo-2-butanone

¹H NMR ¹³C NMR FT-IR EI-MS or ESI-MS

Structural Confirmation

Click to download full resolution via product page
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Caption: Analytical workflow for the structural characterization of 1-diazo-2-butanone.

¹H and ¹³C NMR:

Dissolve a small amount of the purified 1-diazo-2-butanone in deuterated chloroform

(CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Process the data to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of a thin film of the neat compound on a salt plate (e.g., NaCl or KBr)

or as a solution in a suitable solvent (e.g., CCl₄) using a Fourier-transform infrared (FTIR)

spectrometer.

Mass Spectrometry (MS):

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Reactivity
α-Diazoketones are known to undergo a variety of chemical transformations, primarily through

the formation of a carbene intermediate upon loss of nitrogen gas, which can be induced

thermally, photochemically, or by transition metal catalysis.

Reaction Pathways of 1-Diazo-2-butanone:
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Wolff Rearrangement Insertion Reactions

Cycloaddition Reactions
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Caption: Key reaction pathways of 1-diazo-2-butanone.

The primary reaction pathways include:

Wolff Rearrangement: The acyl carbene rearranges to form a ketene, which can be trapped

by various nucleophiles to yield carboxylic acids, esters, or amides.

Insertion Reactions: The carbene can insert into C-H and O-H bonds.

Cycloaddition Reactions: In the presence of transition metal catalysts, such as rhodium(II)

complexes, 1-diazo-2-butanone can react with alkenes to form cyclopropane derivatives.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8460531?utm_src=pdf-body-img
https://www.benchchem.com/product/b8460531?utm_src=pdf-body
https://www.benchchem.com/product/b8460531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8460531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide has provided a detailed structural analysis of 1-diazo-2-butanone,

including its fundamental properties, predicted spectroscopic data, and generalized

experimental protocols for its synthesis and characterization. The versatile reactivity of this α-

diazoketone, stemming from its unique electronic structure, makes it a valuable tool in organic

synthesis. The information presented herein is intended to aid researchers and professionals in

the effective utilization of 1-diazo-2-butanone in their synthetic endeavors and to provide a

basis for further investigation into its chemical properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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